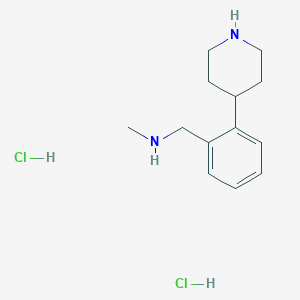

N-Methyl-1-(2-(piperidin-4-yl)phenyl)methanamine dihydrochloride

Description

Properties

IUPAC Name |

N-methyl-1-(2-piperidin-4-ylphenyl)methanamine;dihydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H20N2.2ClH/c1-14-10-12-4-2-3-5-13(12)11-6-8-15-9-7-11;;/h2-5,11,14-15H,6-10H2,1H3;2*1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PRQHKZRJPGISOQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCC1=CC=CC=C1C2CCNCC2.Cl.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H22Cl2N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

277.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Methyl-1-(2-(piperidin-4-yl)phenyl)methanamine dihydrochloride typically involves the reaction of 2-(piperidin-4-yl)phenylmethanamine with methylating agents under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the methylation process. The resulting product is then purified and converted to its dihydrochloride salt form.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity. The reaction conditions, such as temperature, pressure, and reaction time, are optimized to achieve efficient production.

Chemical Reactions Analysis

Types of Reactions

N-Methyl-1-(2-(piperidin-4-yl)phenyl)methanamine dihydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.

Reduction: Reduction reactions can convert the compound to its amine form.

Substitution: The compound can undergo substitution reactions, where the piperidine ring or the phenyl group is modified.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Halogenating agents and nucleophiles are commonly employed in substitution reactions.

Major Products Formed

The major products formed from these reactions include N-oxide derivatives, reduced amine forms, and substituted phenyl or piperidine derivatives.

Scientific Research Applications

Pharmacological Studies

N-Methyl-1-(2-(piperidin-4-yl)phenyl)methanamine dihydrochloride has been studied for its potential effects on neurotransmitter systems. Research indicates that compounds with similar structures can influence dopamine and serotonin pathways, making them relevant in the context of neuropharmacology.

Case Study: Neurotransmitter Modulation

A study investigating the effects of piperidine derivatives demonstrated their ability to modulate dopamine receptor activity, suggesting potential applications in treating disorders like Parkinson's disease and schizophrenia .

Antidepressant Potential

Piperidine derivatives have been explored for their antidepressant effects. The compound may act as a selective serotonin reuptake inhibitor (SSRI), enhancing mood regulation through increased serotonin availability in synaptic clefts.

Case Study: SSRIs and Mood Disorders

Research has shown that similar piperidine compounds exhibit significant antidepressant activity in animal models, indicating that this compound could be further investigated for its efficacy in human clinical trials .

Anti-inflammatory Properties

Recent studies suggest that piperidine derivatives may possess anti-inflammatory properties. The compound could modulate inflammatory pathways, making it a candidate for treating autoimmune diseases.

Case Study: Inflammation Modulation

In vitro studies have shown that related compounds can inhibit pro-inflammatory cytokines, suggesting that this compound may have similar effects .

Drug Development and Screening

The compound serves as a lead structure in drug discovery programs aimed at developing new therapeutics for various diseases. Its ability to interact with specific biological targets makes it valuable in high-throughput screening assays.

Case Study: High-throughput Screening

In drug development initiatives, piperidine-based compounds were screened for their ability to inhibit specific enzymes involved in disease pathways, leading to the identification of promising candidates for further development .

Toxicity Data Table

| Parameter | Value |

|---|---|

| Acute Toxicity (Oral) | Category 4 |

| Skin Corrosion/Irritation | Category 2 |

| Eye Irritation | Category 2 |

This data highlights the need for appropriate safety measures when working with this compound.

Mechanism of Action

The mechanism of action of N-Methyl-1-(2-(piperidin-4-yl)phenyl)methanamine dihydrochloride involves its interaction with specific molecular targets. The compound binds to these targets, leading to the modulation of biological pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Structural Analogues and Substitution Patterns

The compound’s core structure is defined by the piperidine-phenyl-methylamine framework. Key variations among analogs include:

Physicochemical and Pharmacological Properties

- Solubility and Stability : The dihydrochloride salt form improves aqueous solubility, critical for bioavailability. Compounds with tetrahydro-pyran substituents (e.g., ) may exhibit further solubility enhancements due to the oxygen atom’s polarity.

- Receptor Binding: Piperidine analogs are often explored for CNS targets (e.g., sigma receptors, monoamine transporters). Thiazole-containing analogs () may shift selectivity toward kinase inhibition or antimicrobial activity due to heterocyclic interactions.

- Metabolic Stability : Pyrrolidine analogs () may undergo faster metabolic clearance compared to piperidine derivatives due to smaller ring size and increased susceptibility to enzymatic oxidation.

Regulatory and Commercial Status

- Discontinued Analogs : N-Methyl-1-[4-(piperidin-1-ylmethyl)phenyl]methanamine dihydrochloride () is listed as discontinued, suggesting challenges in synthesis, stability, or efficacy.

- Hazard Classification : Some analogs, such as N-[(1-Methylpiperidin-4-yl)methyl]-2-phenylethanamine dihydrochloride, are classified as irritants (), highlighting the need for careful handling during research.

- Purity and Availability : Most analogs are supplied at ≥95% purity (), though commercial availability varies, with some compounds only accessible via custom synthesis.

Biological Activity

N-Methyl-1-(2-(piperidin-4-yl)phenyl)methanamine dihydrochloride, also known by its CAS number 1853217-73-8, is a compound that has garnered attention in pharmacological research due to its potential biological activities. This article synthesizes available data on its biological activity, including toxicity, pharmacodynamics, and potential therapeutic applications.

- IUPAC Name : this compound

- Molecular Formula : C13H20N2.2ClH

- CAS Number : 1853217-73-8

- Solubility : Not specified in the available data

Biological Activity Overview

The biological activity of this compound has been primarily investigated in terms of its pharmacological effects and potential therapeutic applications. The following sections summarize key findings from various studies.

1. Toxicological Profile

According to safety data sheets, the compound is classified as a hazardous material with specific handling precautions. It is not expected to produce significant respiratory irritation; however, exposure should be minimized to ensure safety .

2. Pharmacodynamics

Research indicates that this compound may influence several biological pathways:

- CNS Activity : It has been suggested that compounds with similar structures can interact with central nervous system (CNS) receptors, potentially affecting neurotransmitter systems. However, specific receptor interactions for this compound require further investigation .

- Antiparasitic Activity : Although not directly studied for antiparasitic properties, compounds with structural similarities have shown modest efficacy against malaria parasites in mouse models . This suggests that this compound might warrant exploration in this area.

3. Case Studies and Research Findings

A study focusing on related compounds indicates that modifications in the molecular structure can significantly impact biological activity and metabolic stability. For instance, the incorporation of polar functional groups has been shown to enhance solubility and efficacy against specific targets .

Data Table of Biological Activities

Q & A

Q. What synthetic routes are recommended for N-Methyl-1-(2-(piperidin-4-yl)phenyl)methanamine dihydrochloride, and how can reaction conditions be optimized?

- Methodological Answer :

The compound can be synthesized via reductive amination or nucleophilic substitution. For example:- Reductive Amination : React the precursor amine (e.g., 2-(piperidin-4-yl)phenylmethanamine) with methyl iodide in the presence of a reducing agent like sodium triacetoxyborohydride (STAB) in dichloroethane. Monitor pH (6.5–7.5) to optimize imine formation .

- N-Methylation : Use propionyl chloride under basic conditions (e.g., triethylamine) to protect reactive sites, followed by deprotection with 1-chloroethyl chloroformate and methanol reflux .

- Optimization : Adjust solvent polarity (e.g., acetone for nucleophilic substitutions), temperature (40–60°C), and catalyst loading (e.g., K₂CO₃ for iodide displacement) to improve yield .

Q. What analytical techniques are critical for characterizing purity and structural integrity?

- Methodological Answer :

Combine multiple orthogonal methods:- HPLC/MS : Confirm molecular weight (e.g., C₁₃H₂₀Cl₂N₂, MW 287.22) and detect impurities (purity ≥98%) .

- NMR (¹H/¹³C) : Identify protons on the piperidine ring (δ 1.5–2.5 ppm) and aromatic phenyl groups (δ 6.8–7.4 ppm) .

- X-ray Crystallography : Resolve stereochemistry of the piperidine moiety and confirm dihydrochloride salt formation .

- Elemental Analysis : Validate Cl⁻ content (theoretical ~24.7%) to ensure stoichiometry .

Q. What safety protocols are essential for handling this compound?

- Methodological Answer :

- PPE : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact. Use fume hoods for weighing and synthesis .

- Spill Management : Absorb spills with inert materials (e.g., vermiculite) and dispose as hazardous waste .

- Storage : Keep in airtight containers at 2–8°C, away from moisture and light, to prevent degradation .

- Toxicity : No carcinogenic classification per IARC/NTP, but avoid inhalation/ingestion due to potential irritation .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to explore pharmacological potential?

- Methodological Answer :

- Analog Synthesis : Modify the phenyl ring (e.g., add electron-withdrawing groups like -Cl or -CF₃) or piperidine substituents (e.g., methyl vs. benzyl) to probe steric/electronic effects .

- Biological Assays : Test analogs against target receptors (e.g., GPCRs) using radioligand binding or functional assays (cAMP/calcium flux). Compare IC₅₀ values to establish potency trends .

- Data Analysis : Use computational tools (e.g., Schrödinger’s QSAR Module) to correlate structural features (logP, polar surface area) with activity .

Q. What computational strategies are suitable for modeling target interactions?

- Methodological Answer :

- Docking Studies : Use AutoDock Vina or Glide to predict binding poses in receptor active sites (e.g., serotonin receptors). Focus on hydrogen bonding with the piperidine N-H and hydrophobic interactions with the phenyl group .

- Molecular Dynamics (MD) : Simulate ligand-receptor complexes in explicit solvent (e.g., TIP3P water) for 100 ns to assess stability of key residues (e.g., Asp3.32 in GPCRs) .

- Free Energy Calculations : Apply MM-GBSA to estimate binding affinities and rank analogs .

Q. How can contradictions in biological activity data across studies be resolved?

- Methodological Answer :

- Replicate Experiments : Standardize assay conditions (e.g., cell line, incubation time) to minimize variability. For example, discrepancies in IC₅₀ values may arise from differences in membrane preparation for receptor studies .

- Meta-Analysis : Pool data from multiple studies using tools like RevMan to identify outliers or confounding factors (e.g., salt form differences: hydrochloride vs. free base) .

- Orthogonal Validation : Confirm activity with alternative methods (e.g., SPR for binding kinetics if radioligand assays conflict) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.